molecular formula C10H14N2O B12995927 7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B12995927
M. Wt: 178.23 g/mol
InChI Key: DQAZHRDDVYQSJT-UHFFFAOYSA-N
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Description

7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of an isopropyl group at the 7th position and a ketone group at the 4th position further distinguishes this compound. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of both a pyrazole and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

7-propan-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C10H14N2O/c1-7(2)8-3-4-10(13)9-5-6-11-12(8)9/h5-8H,3-4H2,1-2H3

InChI Key

DQAZHRDDVYQSJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)C2=CC=NN12

Origin of Product

United States

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